Cross-Coupling Yield Comparison: Pyridine-2-sulfinate vs. 2-Pyridyl Boronates
Sodium pyridine-2-sulfinate provides dramatically improved yields in 2-pyridyl cross-couplings compared to the corresponding boronate derivatives. An internal Pfizer survey of 358 reactions using pyridine-2-boronates (including boronic acids, esters, and MIDA boronates) revealed that fewer than 8% of attempts achieved a yield of ≥20%. In contrast, the simplest unsubstituted pyridine-2-sulfinate delivered the expected coupled product in excellent yields from both bromo- and chloro-coupling partners under optimized conditions [1]. For example, pyridine-3-sulfinate 1a coupled with 4-bromotoluene in 99% isolated yield under standard conditions [2].
| Evidence Dimension | Cross-coupling reaction yield |
|---|---|
| Target Compound Data | Excellent yields (e.g., 99% for pyridine-3-sulfinate analog; pyridine-2-sulfinate yields described as 'excellent' from both bromo- and chloro- partners) [1][2] |
| Comparator Or Baseline | Pyridine-2-boronates (boronic acids, esters, MIDA boronates): <8% of reactions achieve ≥20% yield [1] |
| Quantified Difference | Target compound enables >10-fold improvement in reaction success rate and yields exceeding 90% vs. baseline where 92% of attempts fail to reach 20% yield. |
| Conditions | Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv.), 1,4-dioxane, 150 °C, 3–18 h [2] |
Why This Matters
This dramatic yield difference directly impacts the feasibility of synthesizing 2-substituted pyridine-containing drug candidates, where boronate failure is a documented industry bottleneck.
- [1] Markovic, T.; Rocke, B. N.; Blakemore, D. C.; Mascitti, V.; Willis, M. C. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chem. Sci. 2017, 8, 4437–4442. View Source
- [2] Markovic, T.; Rocke, B. N.; Blakemore, D. C.; Mascitti, V.; Willis, M. C. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chem. Sci. 2017, 8, 4437–4442. (Table 1, Entry 1). View Source
